

# Unveiling Diethyl 4-Methoxyphenylphosphonate: A Technical Guide to its Discovery, Synthesis, and Utility

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## Compound of Interest

Compound Name: *Diethyl 4-Methoxyphenylphosphonate*

Cat. No.: *B1349408*

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This in-depth technical guide delves into the core aspects of **Diethyl 4-Methoxyphenylphosphonate**, a significant organophosphorus compound. It covers its historical background, synthesis, characterization, and key applications, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

## Discovery and Historical Background

The discovery of **Diethyl 4-Methoxyphenylphosphonate** is intrinsically linked to the development of organophosphorus chemistry, a field that gained significant momentum in the late 19th and early 20th centuries. The foundational reaction for the synthesis of phosphonates, the Michaelis-Arbuzov reaction, was first reported by German chemist August Michaelis in 1898 and later extensively explored by the Russian chemist Aleksandr Arbuzov.<sup>[1][2]</sup> This reaction, which involves the reaction of a trialkyl phosphite with an alkyl or aryl halide, provided a versatile method for forming the crucial carbon-phosphorus bond, paving the way for the synthesis of a vast array of phosphonate compounds, including **Diethyl 4-Methoxyphenylphosphonate**.

While a definitive first synthesis of **Diethyl 4-Methoxyphenylphosphonate** is not readily available in seminal publications, its preparation is a classic example of the Michaelis-Arbuzov

reaction applied to an aryl halide. The development of various synthetic methodologies for aryl phosphonates over the years, including palladium-catalyzed cross-coupling reactions and, more recently, photocatalytic methods, has further refined the synthesis of this and related compounds.[3][4]

## Physicochemical and Spectroscopic Data

A comprehensive summary of the physical and spectroscopic data for **Diethyl 4-Methoxyphenylphosphonate** is presented below. This data is essential for its identification, characterization, and use in synthetic applications.

Property	Value	Reference
Chemical Formula	C <sub>11</sub> H <sub>17</sub> O <sub>4</sub> P	[5]
Molecular Weight	244.23 g/mol	[5]
CAS Number	3762-33-2	[5]
Appearance	Colorless to almost colorless clear liquid	[5]
Purity	>97.0% (GC)	[5]
Boiling Point	Not explicitly reported for this isomer; related benzyl isomer: 155 °C/0.5 mmHg	
Density	Not explicitly reported for this isomer; related benzyl isomer: 1.132 g/mL at 25 °C	
Refractive Index	Not explicitly reported for this isomer; related benzyl isomer: n <sub>20/D</sub> 1.504	

Table 1: Physicochemical Properties of **Diethyl 4-Methoxyphenylphosphonate**

Spectrum Type	Key Peaks/Shifts ( $\delta$ in ppm, J in Hz)
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 7.70 (dd, J = 13.3, 8.6 Hz, 2H, Ar-H ortho to P), 6.93 (d, J = 8.8 Hz, 2H, Ar-H meta to P), 4.19 - 4.05 (m, 4H, $\text{OCH}_2\text{CH}_3$ ), 3.85 (s, 3H, $\text{OCH}_3$ ), 1.34 (t, J = 7.1 Hz, 6H, $\text{OCH}_2\text{CH}_3$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 162.8 (d, J = 3.4 Hz), 133.7 (d, J = 11.3 Hz), 119.5 (d, J = 194.8 Hz), 113.9 (d, J = 16.0 Hz), 61.8 (d, J = 5.4 Hz), 55.4, 16.3 (d, J = 6.5 Hz)
$^{31}\text{P}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 19.6
IR (KBr, $\text{cm}^{-1}$ )	Key absorptions expected around: 3050-3000 (Ar C-H stretch), 2980-2850 (Alkyl C-H stretch), 1600, 1500 (Ar C=C stretch), 1250 (P=O stretch), 1050-1020 (P-O-C stretch), 1180 (C-O-C stretch). (Note: A specific spectrum for this compound was not found in the search results; these are expected values.)
Mass Spec. (EI)	Key fragments expected: m/z 244 ( $\text{M}^+$ ), 215 ( $\text{M}^+ - \text{C}_2\text{H}_5$ ), 187 ( $\text{M}^+ - \text{C}_2\text{H}_5\text{O}$ ), 139 ( $\text{M}^+ - \text{P}(\text{O})(\text{OEt})_2$ ). (Note: A specific spectrum for this compound was not found in the search results; these are predicted fragments.)

Table 2: Spectroscopic Data for **Diethyl 4-Methoxyphenylphosphonate**

## Experimental Protocols

The synthesis of **Diethyl 4-Methoxyphenylphosphonate** and its subsequent use in olefination reactions are cornerstone experimental procedures in organic synthesis.

## Synthesis of Diethyl 4-Methoxyphenylphosphonate via the Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of aryl phosphonates based on the well-established Michaelis-Arbuzov reaction.

#### Materials:

- 4-Bromoanisole (or 4-Iodoanisole)
- Triethyl phosphite
- Anhydrous Toluene (or other high-boiling solvent)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions (Schlenk line or equivalent)
- Heating mantle and temperature controller
- Distillation apparatus

#### Procedure:

- Set up a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.
- Charge the flask with 4-bromoanisole (1.0 eq) and triethyl phosphite (1.1 - 1.5 eq).
- Flush the system with inert gas.
- Heat the reaction mixture to reflux (typically 120-160 °C) under an inert atmosphere.<sup>[1]</sup> The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
- After the reaction is complete (typically several hours), cool the mixture to room temperature.
- The crude product is purified by vacuum distillation to remove unreacted starting materials and byproducts, yielding **Diethyl 4-Methoxyphenylphosphonate** as a colorless oil.

## Application in the Horner-Wadsworth-Emmons Reaction

**Diethyl 4-Methoxyphenylphosphonate** is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of alkenes, particularly stilbene derivatives. This protocol outlines a general procedure for this olefination.

## Materials:

- **Diethyl 4-Methoxyphenylphosphonate**
- An appropriate aldehyde or ketone (e.g., benzaldehyde)
- A strong base (e.g., sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK))
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
- Standard glassware for anhydrous reactions
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

## Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of **Diethyl 4-Methoxyphenylphosphonate** (1.0 eq) in anhydrous THF to the suspension.
- Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
- Cool the resulting solution back to 0 °C.
- Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired alkene.

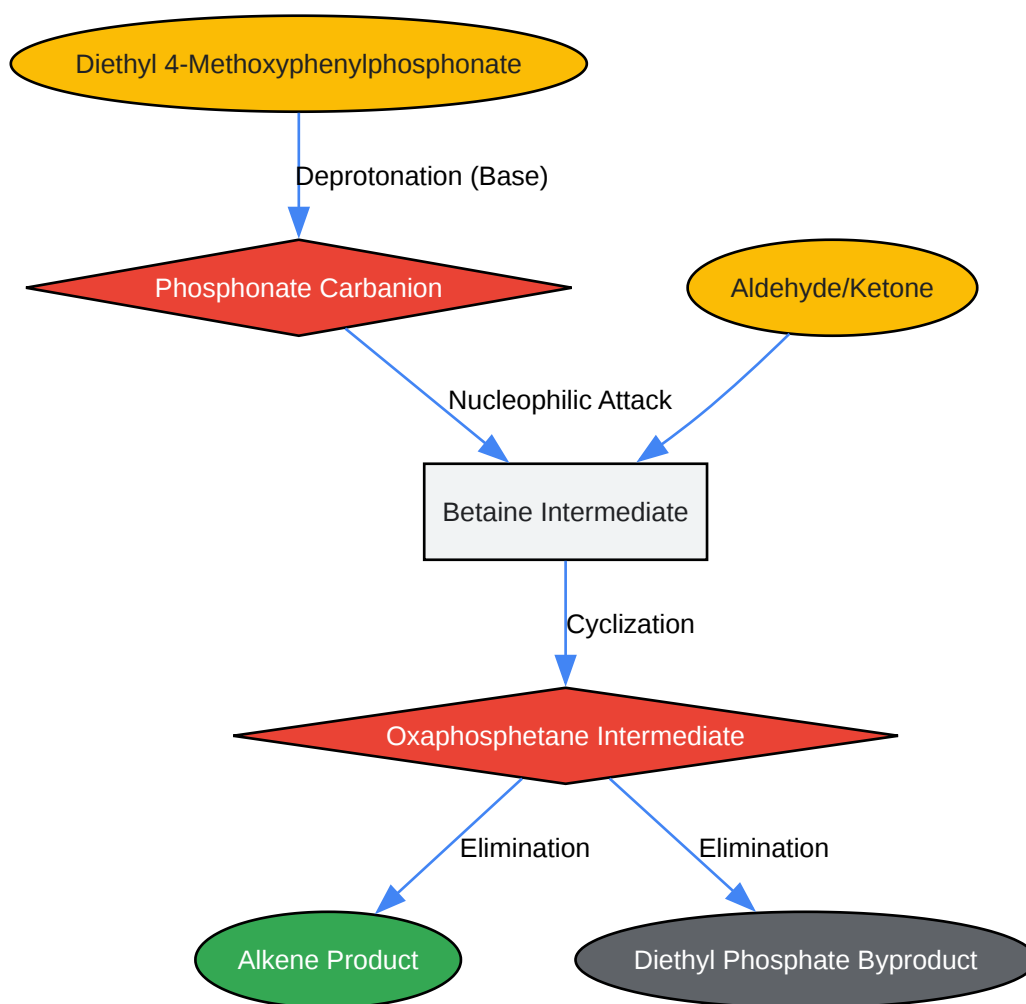
## Reaction Mechanisms and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms involving **Diethyl 4-Methoxyphenylphosphonate**.



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Caption: Mechanism of the Michaelis-Arbuzov Reaction.



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Caption: Horner-Wadsworth-Emmons Reaction Pathway.

This technical guide provides a foundational understanding of **Diethyl 4-Methoxyphenylphosphonate**, from its historical roots in the pioneering work of Michaelis and Arbuzov to its practical application in modern organic synthesis. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and utilization of this versatile phosphonate reagent.

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